molecular formula C19H20ClN3O2S B2423479 5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900005-03-0

5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2423479
CAS No.: 900005-03-0
M. Wt: 389.9
InChI Key: JFLHTGBCXAIYMG-UHFFFAOYSA-N
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Description

5-((3-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Research has explored the chemistry of 5-alkynyloxy-, 5-alkynylthio pyrimidines as precursors for the synthesis of various heterocyclic compounds, such as furo[3,2-d]- and thieno[3,2-d]pyrimidines, highlighting the compound's role in the synthesis of complex heterocyclic structures (Spada, Klein, & Otter, 2009).
  • The compound has been utilized as a catalyst in the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives, demonstrating its potential as a recyclable catalyst in aqueous media, offering an environmentally benign and milder reaction conditions (Verma & Jain, 2012).
  • Investigations into the synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil and aldehydes have been conducted, shedding light on the compound's role in the formation of structurally diverse heterocycles (Azev et al., 2015).

Materials Science and Optoelectronics

  • The compound's derivatives have been synthesized and structurally, spectrally, and computationally explored. These derivatives exhibit promising applications in materials science due to their electronic structures and photophysical properties, as evidenced by density functional theory (DFT) and time-dependent (TD-DFT) computation (Ashraf et al., 2019).
  • Research has also delved into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, underscoring their significance in nonlinear optics (NLO) fields and potential for optoelectronic high-tech applications (Hussain et al., 2020).

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-4-6-13-10-21-17-15(18(24)23(3)19(25)22(17)2)16(13)26-11-12-7-5-8-14(20)9-12/h5,7-10H,4,6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHTGBCXAIYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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